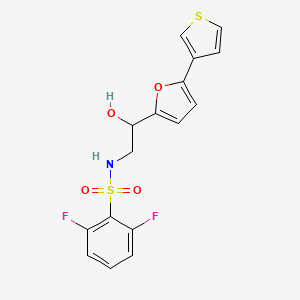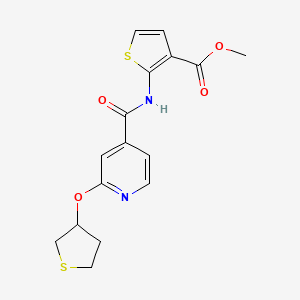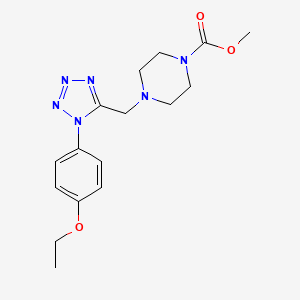
methyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is an organic compound known for its unique chemical structure. The compound integrates multiple functional groups such as ethoxy, tetrazole, and piperazine, making it a subject of interest for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate typically involves a multi-step process:
Formation of the tetrazole ring: This step usually involves the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst like zinc chloride.
Ethoxylation: 4-ethoxyphenyl bromide is typically prepared through an ethoxylation reaction involving bromination followed by the substitution with sodium ethoxide.
Coupling reaction: The ethoxyphenyl tetrazole is then coupled with a piperazine derivative through a nucleophilic substitution reaction, resulting in the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Use of continuous flow reactors to ensure precise control over reaction conditions.
Scaling up the synthesis by optimizing the reaction time, temperature, and pressure for each step.
Implementing purification techniques like crystallization or chromatography to obtain high-purity compounds.
化学反応の分析
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation or reduction using agents like lithium aluminum hydride can occur.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the piperazine and tetrazole rings.
Common Reagents and Conditions
Oxidation: Typically performed under acidic conditions with potassium permanganate.
Reduction: Conducted in an inert atmosphere with lithium aluminum hydride in dry ether.
Substitution: Solvents like dimethyl sulfoxide or dichloromethane are used, with reagents like sodium hydride or bromine.
Major Products
Oxidation yields various carboxylic acids or alcohol derivatives.
Reduction leads to amine derivatives.
Substitution reactions yield a variety of functionalized piperazines and tetrazoles.
科学的研究の応用
Methyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate has numerous applications:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its diverse functional groups.
Biology: Functions as a ligand in binding studies involving receptors or enzymes.
Medicine: Investigated for potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Employed in material science for developing new materials with specific properties.
作用機序
The compound exerts its effects through various mechanisms depending on its application:
Molecular Targets: Binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: Interacts with signaling pathways, influencing cellular responses like proliferation, apoptosis, or differentiation.
類似化合物との比較
When compared with similar compounds like 4-(4-methoxyphenyl)-1H-tetrazole or methyl 4-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate:
The presence of the ethoxy group in methyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate can influence its reactivity and binding properties.
Its unique structural features contribute to its distinct behavior in various reactions and applications.
List of Similar Compounds
4-(4-methoxyphenyl)-1H-tetrazole
Methyl 4-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
Ethyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
That’s all the juicy details for you! The world of organic chemistry is intricate and endlessly fascinating. Curious about any other compounds or scientific phenomena?
特性
IUPAC Name |
methyl 4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-3-25-14-6-4-13(5-7-14)22-15(17-18-19-22)12-20-8-10-21(11-9-20)16(23)24-2/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTVCFPBNJRJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
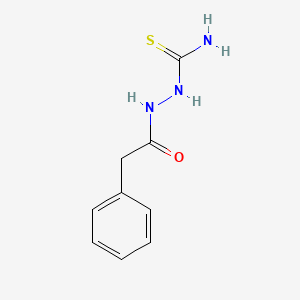
![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2988696.png)
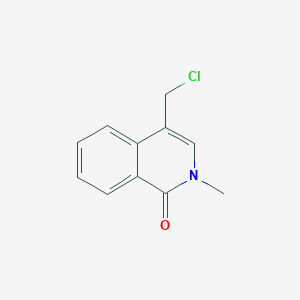
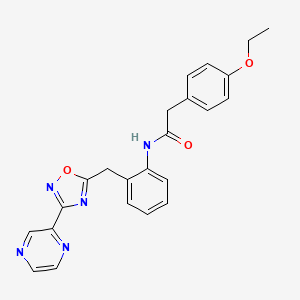
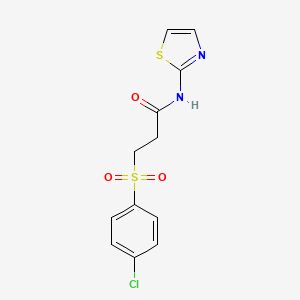
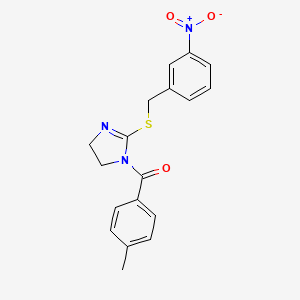
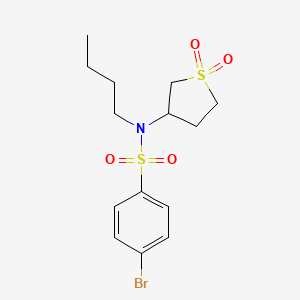
![2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2988705.png)
![NONYL 3-{5-[(5E)-3-[3-(NONYLOXY)-3-OXOPROPYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANOATE](/img/structure/B2988707.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988708.png)
![Tert-butyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2988709.png)
![butyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B2988710.png)
